Cas no 1569089-78-6 (3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate)

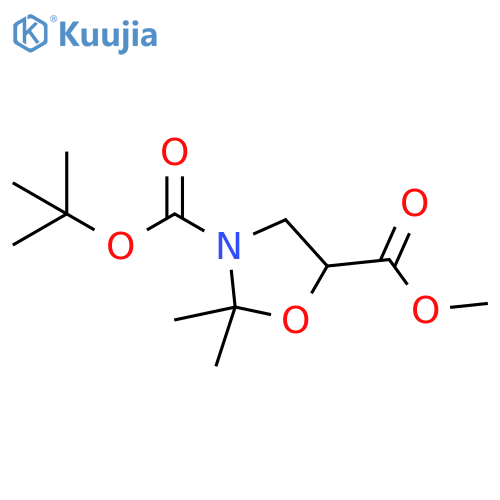

1569089-78-6 structure

商品名:3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

CAS番号:1569089-78-6

MF:C12H21NO5

メガワット:259.298844099045

CID:4606796

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

- 3,5-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 5-methyl ester

-

- インチ: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3

- InChIKey: RSQHRHJTNDOFGS-UHFFFAOYSA-N

- ほほえんだ: O1C(C(OC)=O)CN(C(OC(C)(C)C)=O)C1(C)C

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM477479-500mg |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Aaron | AR01C9QY-250mg |

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 250mg |

$746.00 | 2025-02-09 | |

| Aaron | AR01C9QY-500mg |

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 500mg |

$1158.00 | 2025-02-09 | |

| Aaron | AR01C9QY-1g |

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 1g |

$1479.00 | 2025-02-09 | |

| 1PlusChem | 1P01C9IM-100mg |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 100mg |

$515.00 | 2024-06-20 | |

| Aaron | AR01C9QY-100mg |

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| A2B Chem LLC | AW51022-100mg |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 100mg |

$421.00 | 2024-04-20 | |

| A2B Chem LLC | AW51022-1g |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| A2B Chem LLC | AW51022-50mg |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 50mg |

$293.00 | 2024-04-20 | |

| A2B Chem LLC | AW51022-5g |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |

1569089-78-6 | 95% | 5g |

$3262.00 | 2024-04-20 |

3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

1569089-78-6 (3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量